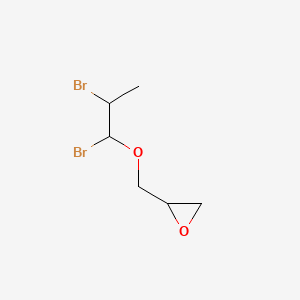
1,2-Dibromopropyl glycidyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromopropyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of both bromine and epoxy functional groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromopropyl glycidyl ether can be synthesized through the bromination of allyl glycidyl ether. The reaction typically involves the addition of bromine to allyl glycidyl ether in the presence of a solvent such as methylene chloride. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and solid bases can enhance the efficiency of the reaction, reducing the need for hazardous solvents and minimizing waste .
化学反应分析
Types of Reactions
1,2-Dibromopropyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of glycidol derivatives.
Epoxide ring-opening: The epoxy group can react with nucleophiles, resulting in the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild conditions.
Epoxide ring-opening: Acidic or basic catalysts can facilitate the ring-opening reactions, with common reagents including hydrochloric acid or sodium methoxide.
Major Products Formed
Nucleophilic substitution: The major products are glycidol derivatives, which can be further functionalized for various applications.
Epoxide ring-opening: The products include diols and other functionalized compounds, depending on the nucleophile used.
科学研究应用
1,2-Dibromopropyl glycidyl ether has several applications in scientific research:
Polymer synthesis: It is used as a monomer or cross-linking agent in the production of polymers with specific properties.
Biomedical applications: The compound’s reactivity makes it suitable for the synthesis of biocompatible materials and drug delivery systems.
Material science: It is employed in the development of advanced materials with unique mechanical and thermal properties.
作用机制
The mechanism of action of 1,2-dibromopropyl glycidyl ether involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the epoxy group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions .
相似化合物的比较
Similar Compounds
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Similar in structure but with additional bromine atoms, making it more reactive.
Allyl glycidyl ether: Lacks the bromine atoms, resulting in different reactivity and applications
Uniqueness
1,2-Dibromopropyl glycidyl ether is unique due to the presence of both bromine and epoxy functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it particularly valuable in the synthesis of specialized polymers and advanced materials .
属性
CAS 编号 |
35243-89-1 |
|---|---|
分子式 |
C6H10Br2O2 |
分子量 |
273.95 g/mol |
IUPAC 名称 |
2-(1,2-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c1-4(7)6(8)10-3-5-2-9-5/h4-6H,2-3H2,1H3 |
InChI 键 |
HIUZIZLYVGKTHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(OCC1CO1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















